

Application Note: Bioanalytical Method Development for Omeprazole Sulfide via LC-MS/MS

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Compound of Interest

Compound Name: Omeprazole Sulfide-13C,D3

Cat. No.: B1165146

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Abstract & Strategic Rationale

Omeprazole Sulfide (5-methoxy-2-[[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole]) is the reduced metabolite of the proton pump inhibitor Omeprazole. While Omeprazole metabolism is primarily driven by CYP2C19 (forming 5-hydroxyomeprazole) and CYP3A4 (forming Omeprazole Sulfone), the Sulfide metabolite represents a reductive pathway often overlooked yet critical for complete mass balance and impurity profiling.

Why **Omeprazole Sulfide-13C,D3**? Using a simple deuterated standard (e.g., -d3) often results in retention time shifts due to the deuterium isotope effect, potentially leading to ion suppression discrepancies between the analyte and IS. The inclusion of Carbon-13 (13C) in the stable isotope labeled (SIL) internal standard minimizes this shift, ensuring the IS co-elutes perfectly with the analyte to compensate for matrix effects and ionization variability dynamically.

Physicochemical Profile

Property	Analyte: Omeprazole Sulfide	IS: Omeprazole Sulfide-13C,D3
CAS Registry	103877-00-5	1261395-28-1 (Generic for labeled)
Molecular Formula	C17H19N3O2S	C16 ¹³ CH16D3N3O2S
Molecular Weight	329.42 g/mol	~333.45 g/mol (+4 Da shift)
LogP	~2.8 (Lipophilic)	~2.8
pKa	~4.0 (Pyridine N), ~8.8 (Benzimidazole NH)	Similar
Solubility	Soluble in ACN, MeOH, DMSO; Low in water	Same
Stability Concern	Oxidation prone (reverts to Sulfoxide/Sulfone)	Stable under storage; protect from light

Method Development Strategy

A. Chromatographic Separation (The "Why")

Omeprazole and its metabolites are structurally similar. The Sulfide is the thioether form, making it more lipophilic than the parent Sulfoxide (Omeprazole) and the Sulfone.

- **Column Choice:** A C18 column with high carbon load is recommended to retain the polar metabolites, but a C8 or Phenyl-Hexyl column often provides better selectivity between the Sulfide and the parent drug.
- **Mobile Phase:** While Omeprazole is acid-labile, the Sulfide is more robust. However, to prevent on-column oxidation or degradation of co-eluting parent drug, the run time should be minimized. A standard Formic Acid/Ammonium Formate system provides high ionization efficiency in positive mode (ESI+).

B. Sample Preparation (The "How")

- Technique: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this assay. PPT often leaves phospholipids that suppress ionization in the sulfide region.
- Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate at alkaline pH (pH 9.0).
 - Reasoning: Alkalinizing the plasma stabilizes the parent Omeprazole (preventing acid degradation during prep) and ensures the Sulfide (weak base) is uncharged, maximizing extraction efficiency into the organic layer.

Experimental Protocol

Stock Solution Preparation

Critical Step: All sulfide solutions must be handled under low light (amber glassware) to prevent photo-oxidation.

- Analyte Stock (1 mg/mL): Dissolve Omeprazole Sulfide in Methanol.
- IS Stock (1 mg/mL): Dissolve **Omeprazole Sulfide-13C,D3** in Methanol.
- Working Solutions: Dilute stocks in 50:50 Methanol:Water to reach calibration range (e.g., 1.0 – 1000 ng/mL).

Sample Extraction (LLE Workflow)

- Aliquot: Transfer 200 μ L of plasma into a 2 mL polypropylene tube.
- IS Addition: Add 20 μ L of IS Working Solution (500 ng/mL). Vortex 10s.
- Buffer: Add 200 μ L of 100 mM Ammonium Carbonate (pH 9.0). Vortex 10s.
 - Note: High pH protects the benzimidazole core.
- Extraction: Add 1.5 mL MTBE. Cap and shake/vortex vigorously for 10 minutes.
- Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
- Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour off the organic supernatant into a clean glass tube.

- Dry Down: Evaporate to dryness under Nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions[2]

Liquid Chromatography (UHPLC):

- Column: Phenomenex Kinetex C18 or Waters XBridge C18 (50 x 2.1 mm, 2.6 µm).
- Flow Rate: 0.4 mL/min.[1]
- Temperature: 40°C.[2]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0.0 min: 10% B
 - 0.5 min: 10% B
 - 2.5 min: 90% B
 - 3.0 min: 90% B
 - 3.1 min: 10% B
 - 4.5 min: Stop (Re-equilibration)

Mass Spectrometry (ESI+ MRM):

- Ionization: Electrospray Positive (ESI+).[3]
- Source Temp: 500°C.

- Capillary Voltage: 3.5 kV.

Compound	Precursor (m/z)	Product (m/z)	Cone (V)	CE (eV)	Dwell (ms)
Omeprazole Sulfide	330.1	198.1	30	15	50
Omeprazole Sulfide- ¹³ C, ³ D ₃	334.1*	198.1	30	15	50

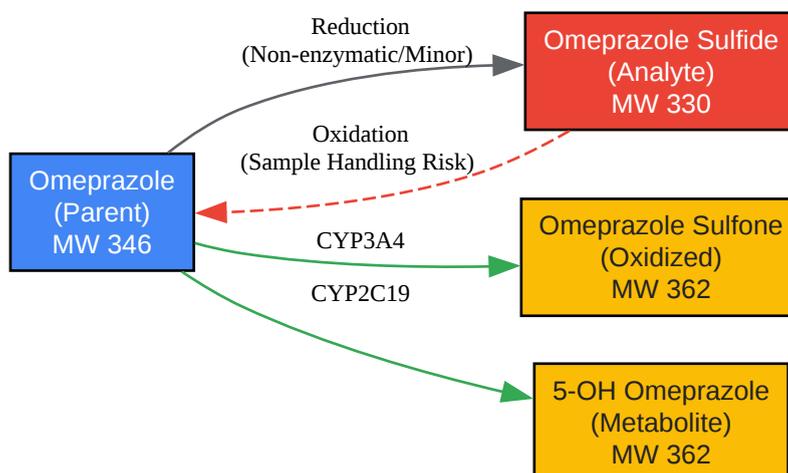
*Critical IS Note: The Precursor mass of the IS depends on the specific labeling position.

- If the label is on the benzimidazole ring (common for d3), the product ion (198, pyridine moiety) may remain unlabeled, so the transition is 334.1 -> 198.1.
- If the label is on the pyridine ring, the product ion will shift to 202.1, so the transition is 334.1 -> 202.1.
- Action: Always perform a product ion scan (MS2) on your specific lot of IS to confirm the correct transition.

Visualized Workflows

Metabolic Pathway Context

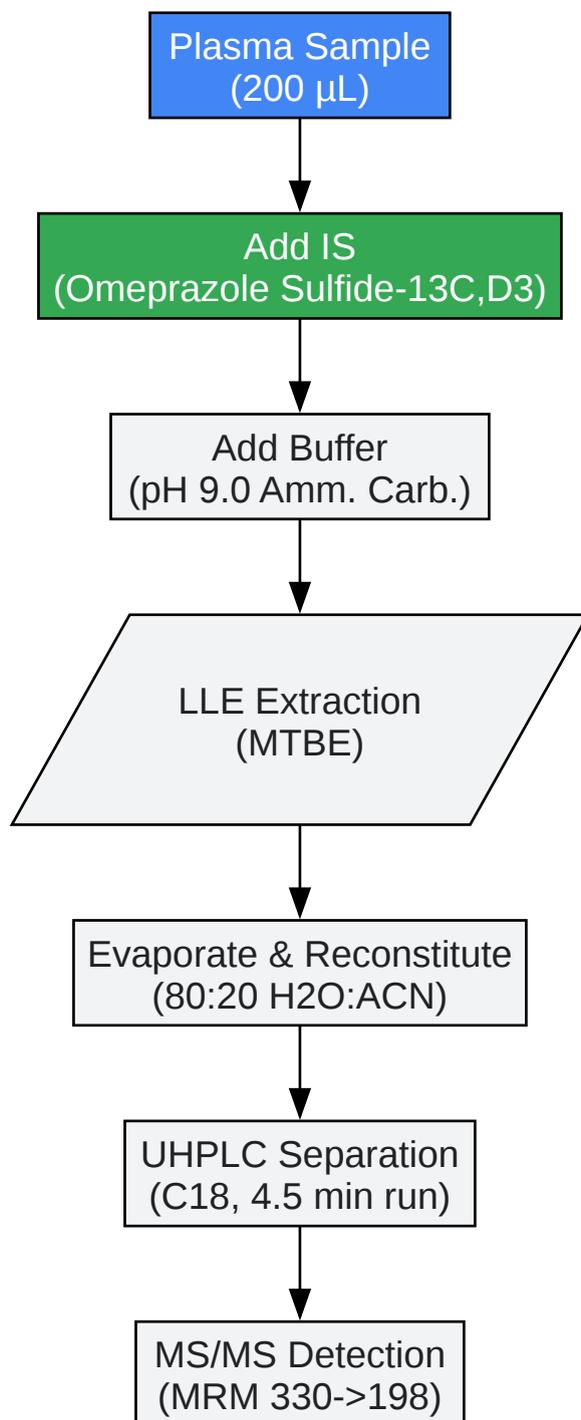
Understanding where the Sulfide fits is crucial for cross-talk analysis.



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Figure 1: Metabolic pathway of Omeprazole. Note the reversible oxidation risk between Sulfide and Parent.

Method Validation Workflow



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Figure 2: Step-by-step bioanalytical extraction and analysis workflow.

Validation Parameters & Acceptance Criteria (FDA M10)

Parameter	Acceptance Criteria	Experimental Note
Linearity	$r^2 > 0.99$	Weighted $1/x^2$ regression is standard.
Accuracy	$\pm 15\%$ ($\pm 20\%$ at LLOQ)	Run 3 separate batches (Intra/Inter-day).
Precision	CV < 15% (20% at LLOQ)	n=6 replicates per QC level.[4]
Matrix Effect	IS Normalized Factor ~ 1.0	Compare extracted blank plasma spiked post-extraction vs. neat solution. The $^{13}C, D3$ IS is critical here.
Recovery	Consistent (>50% preferred)	Compare extracted QC vs. unextracted neat standard.
Stability	< 15% deviation	Critical: Freeze-thaw stability of Sulfide is lower than Parent. Limit freeze-thaw cycles to 2.

Troubleshooting & Expert Insights

The "Back-Conversion" Risk

Issue: Omeprazole Sulfide can oxidize back to Omeprazole (Sulfoxide) if samples are left at room temperature in acidic conditions or exposed to light. Solution:

- Keep all samples on ice/cooled autosampler (4°C).
- Use amber vials.
- Self-Validating Check: Include a QC sample containing only Omeprazole Sulfide. If you detect a peak in the Omeprazole (Parent) channel (346->198), oxidation is occurring during your prep.

Cross-Talk

Issue: High concentrations of Parent Omeprazole (MW 346) might fragment or lose oxygen in-source to mimic the Sulfide (MW 330). Solution: Chromatographic separation is mandatory. Ensure the Sulfide (more lipophilic) elutes after the Parent/Sulfone. If they co-elute, check for "M-16" in-source fragmentation of the parent in the Sulfide channel.

Internal Standard Purity

Issue: If the $^{13}\text{C},\text{D}_3$ IS is not 100% pure, it may contain unlabeled Sulfide (d_0), contributing to the analyte signal. Solution: Run a "Blank + IS" sample. Any signal in the analyte channel (330- >198) must be < 20% of the LLOQ area.

References

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